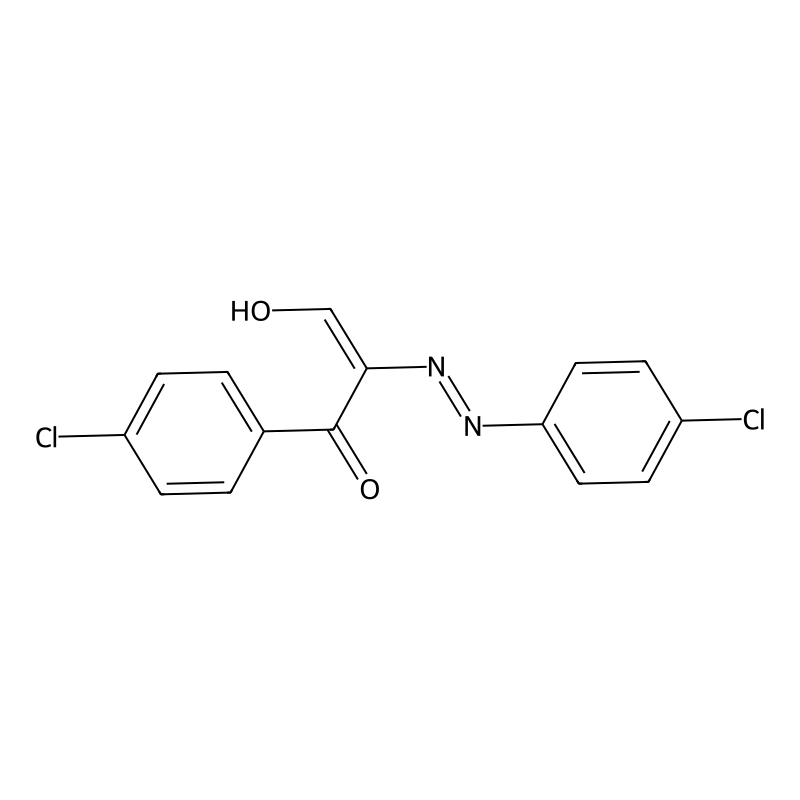(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
The compound (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal is a complex organic molecule characterized by its unique structural features, including a hydrazone functional group and chlorinated phenyl rings. Its molecular formula is CHClNO, indicating the presence of two chlorine atoms, which often enhances biological activity and lipophilicity. The compound's structure suggests potential reactivity due to the presence of both an aldehyde and a hydrazone moiety, making it a candidate for various chemical transformations.
There is no scientific literature available on the mechanism of action of this specific compound. However, arylidenehydrazinones have been explored for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. The mechanism of action for these activities would depend on the specific structure of the arylidenehydrazinone.
- Condensation Reactions: The aldehyde group can react with amines or hydrazines to form imines or hydrazones.
- Nucleophilic Addition: The carbonyl group in the oxopropanal moiety can undergo nucleophilic attack by various nucleophiles.
- Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
- Electrophilic Aromatic Substitution: The chlorophenyl rings may undergo electrophilic substitution reactions, influenced by the electron-withdrawing effects of the chlorine substituents.
The biological activity of this compound is largely determined by its structural features. Compounds with similar structures have been studied for their potential as:
- Anticancer Agents: Many hydrazone derivatives exhibit cytotoxic properties against various cancer cell lines.
- Antimicrobial Activity: Chlorinated phenyl compounds are known for their antibacterial and antifungal activities.
- Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory mediators.
Studies utilizing computational methods, such as the Prediction of Activity Spectra for Substances (PASS), suggest that this compound may exhibit a range of biological activities, including potential interactions with various biological targets .
Synthesis of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves:
- Formation of the Hydrazone: Reacting 4-chlorobenzaldehyde with 4-chlorophenylhydrazine under acidic conditions to yield the hydrazone intermediate.
- Oxidation and Rearrangement: Further reactions may involve oxidation steps to form the final oxopropanal structure, possibly through intermediate formation of an oxime or similar compound.
These steps may require careful control of reaction conditions to optimize yield and purity.
The compound has potential applications in:
- Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases, particularly cancer and infectious diseases.
- Material Science: Due to its unique electronic properties, it may be useful in developing novel materials or sensors.
- Agricultural Chemistry: Potential use as a pesticide or herbicide based on its biological activity against pathogens.
Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Key areas include:
- Receptor Binding Studies: Assessing how well the compound binds to specific biological targets (e.g., enzymes or receptors).
- Metabolism Studies: Investigating how the compound is metabolized in biological systems, including identifying metabolic pathways and potential toxicities.
- Synergistic Effects: Evaluating interactions with other compounds to determine if they enhance or inhibit biological activity.
Several compounds share structural similarities with (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal, allowing for comparative analysis:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Aldehyde functional group | Antimicrobial | Simple structure |
| 4-Chlorophenylhydrazine | Hydrazine derivative | Anticancer | Strong nucleophilic character |
| 2-Acetylphenylhydrazine | Acetyl group instead of chlorophenyl | Antitumor | Different substituent effects |
| 5-Chloro-1H-pyrazole | Heterocyclic structure | Antibacterial | Different ring system |
The uniqueness of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal lies in its dual functionality as both an aldehyde and a hydrazone, potentially leading to diverse reactivity profiles not present in simpler analogs. This structural complexity may enhance its interactions with biological targets compared to more straightforward compounds.








